

Introduction: Beyond a Single Formula

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Compound of Interest

Compound Name:	2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Cat. No.:	B2894703

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The molecular formula C9H8FNO represents not a single entity, but a diverse landscape of structural isomers, each with unique chemical properties, reactivity, and potential applications. For researchers in drug development, understanding this diversity is paramount. The presence of a fluorine atom, an aromatic ring, and either an amide or oxime functional group within this compact formula creates a rich scaffold for medicinal chemistry. The strategic placement of fluorine, in particular, is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

This guide provides an in-depth exploration of the C9H8FNO isomers. It moves beyond a simple listing of names to deconstruct the logic of their nomenclature, detail their synthesis, and provide field-proven insights into their application, grounded in authoritative references.

Part 1: The Foundation of Identity - IUPAC Nomenclature for C9H8FNO Isomers

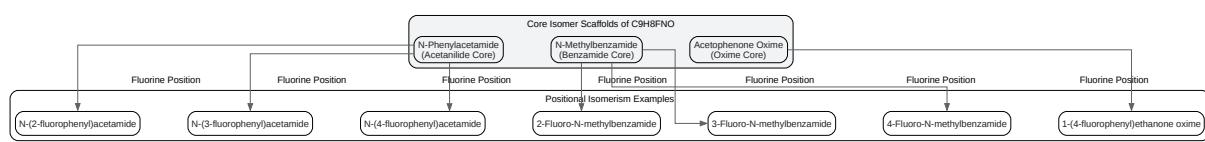
The specific arrangement of atoms within the C9H8FNO formula dictates the compound's function and, critically, its formal identity. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these isomers, ensuring unambiguous communication. The most prevalent isomers of C9H8FNO fall into two main classes: substituted amides and oximes.

1.1 Amide Nomenclature: Amides are named as derivatives of carboxylic acids by replacing the '-oic acid' or '-ic acid' suffix with '-amide'.[\[7\]](#)[\[8\]](#)[\[9\]](#) Substituents on the nitrogen atom are

designated with the locant N-.^[8] For amides where the carbonyl group is attached to a ring, the suffix '-carboxamide' is used.^{[7][10]}

1.2 Oxime Nomenclature: Oximes are typically named by adding the word "oxime" after the name of the corresponding aldehyde or ketone. For isomers derived from ketones, this results in names like "ethanone oxime".^[11] Stereoisomerism (E/Z) is a key consideration for oximes due to the restricted rotation around the C=N double bond.

The following diagram illustrates the core structural differences between the primary isomer classes of C9H8FNO.



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Figure 1: Core isomeric scaffolds of C9H8FNO and examples of positional isomers.

Part 2: A Deep Dive into Key Isomer Classes

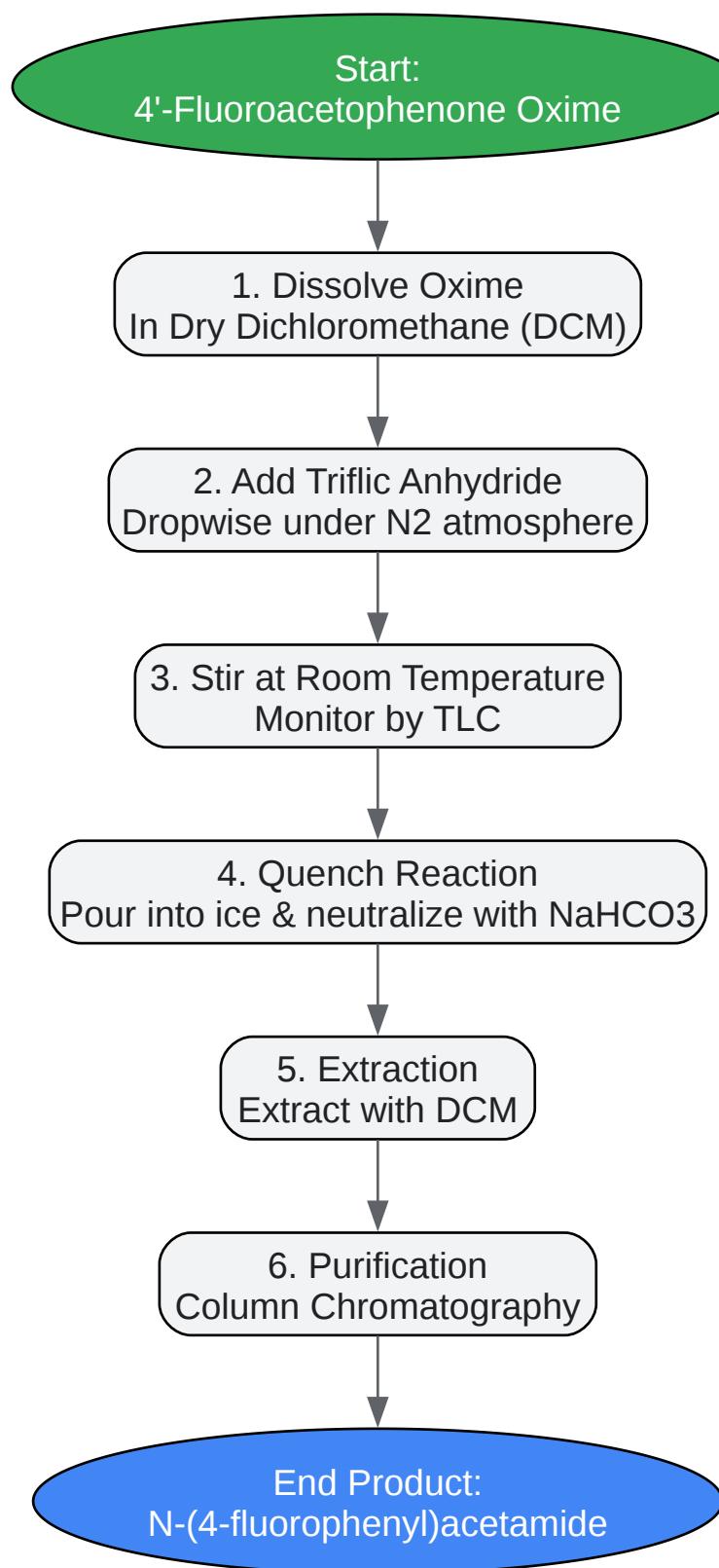
To illustrate the technical nuances of this molecular formula, we will explore three prominent classes of isomers in detail.

Class I: N-(Fluorophenyl)acetamides

This class, often referred to as fluoroacetanilides, represents a fundamental scaffold in medicinal chemistry. The position of the fluorine atom on the phenyl ring significantly impacts the molecule's electronic properties and biological interactions.

Nomenclature Deconstructed: The IUPAC name N-(4-fluorophenyl)acetamide precisely defines the structure.^[12] "Acetamide" denotes the CH₃CONH- group as the principal functional group. "N-phenyl" indicates a phenyl ring is attached to the nitrogen. "(4-fluoro)" specifies that a fluorine atom is at the para-position (carbon 4) of that phenyl ring.

Synthesis Protocol: Beckmann Rearrangement A common and efficient method for synthesizing N-substituted amides is the Beckmann rearrangement of a ketoxime. This reaction proceeds via an acid-catalyzed rearrangement of the oxime to its corresponding amide.



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Figure 2: General workflow for the synthesis of N-(4-fluorophenyl)acetamide.

Detailed Step-by-Step Methodology:[13]

- Preparation: An oven-dried round-bottom flask is charged with the starting ketoxime, 1-(4-fluorophenyl)ethanone oxime (1.0 eq), and dissolved in dry dichloromethane (DCM).
- Reagent Addition: Trifluoromethanesulfonic (triflic) anhydride (1.0 eq) dissolved in dry DCM is added dropwise to the stirred solution under a nitrogen atmosphere over 10-15 minutes.
- Reaction: The mixture is stirred at room temperature. The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
- Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous sodium sulfate and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N-(4-fluorophenyl)acetamide.

Data Summary Table:

Property	Value	Source(s)
IUPAC Name	N-(4-fluorophenyl)acetamide	[12]
CAS Number	351-83-7	[12]
Molecular Weight	153.15 g/mol	[12]
Appearance	White to off-white solid	[14]
Melting Point	153-155 °C	PubChem
Solubility	Soluble in ethanol, acetone; limited in water	[14]

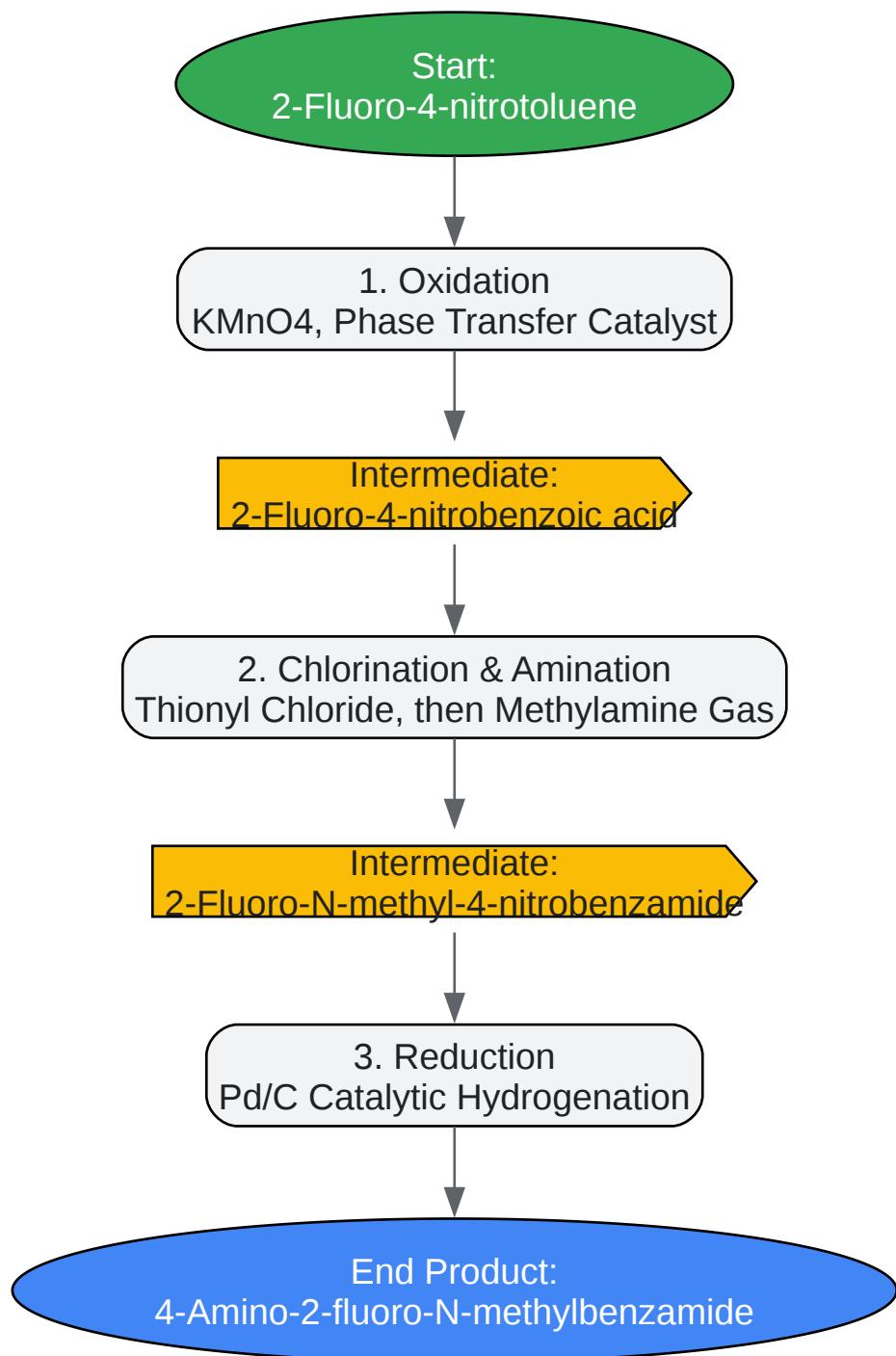
Field Insights and Applications: Fluorinated acetanilides are significant building blocks in pharmaceutical synthesis.^[14] The fluorine atom enhances lipophilicity and can block sites of metabolic oxidation, improving a drug's pharmacokinetic profile.^{[4][5][14]} Studies on the metabolism of 4-fluoroacetanilide in rats have shown that it undergoes N-deacetylation and subsequent defluorination to form metabolites of paracetamol, highlighting the complex metabolic pathways these compounds can enter.^[15] Derivatives of this scaffold have been investigated for various biological activities, including antibacterial and anticancer properties.^{[16][17]} However, it is crucial to note that many N-(fluorophenyl)acetamide isomers are classified as irritants to the skin, eyes, and respiratory system.^{[12][18][19]}

Class II: Fluoro-N-methylbenzamides

In this class, the core is a benzamide, with the fluorine on the phenyl ring and a methyl group on the amide nitrogen. These subtle structural shifts lead to vastly different applications compared to the acetanilides.

Nomenclature Deconstructed: For 4-fluoro-N-methylbenzamide, "benzamide" is the parent name, derived from benzoic acid.^[7] "4-fluoro" indicates the fluorine's para-position on the benzene ring, and "N-methyl" specifies a methyl group is attached to the amide nitrogen.

Synthesis Protocol: Multi-step Industrial Preparation The synthesis of compounds like 4-amino-2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate, often involves a multi-step pathway suitable for large-scale production.

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